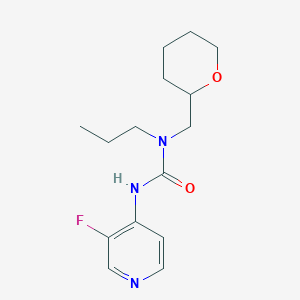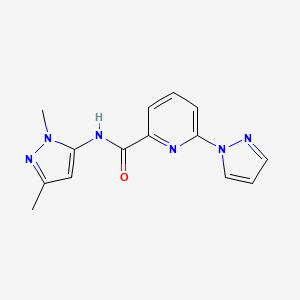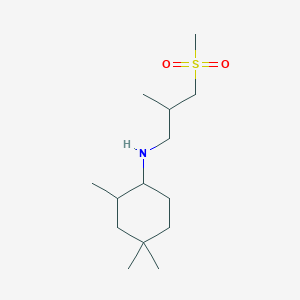
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide, also known as DFP-10825, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DFP-10825 has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the expression of pro-inflammatory cytokines. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, possibly by targeting multiple signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in vitro and in vivo studies, suggesting that it may be a safe and effective therapeutic agent. However, further studies are needed to determine the long-term effects of this compound on human health. Additionally, this compound has been found to have poor solubility in water, which may limit its bioavailability in vivo.
Advantages and Limitations for Lab Experiments
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide has several advantages for laboratory experiments, including its potent anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, this compound has been found to be stable under a wide range of conditions, making it a viable option for in vitro and in vivo studies. However, the poor solubility of this compound may limit its use in certain applications, and further studies are needed to optimize its formulation for maximum efficacy.
Future Directions
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide has great potential for drug development, and several future directions can be pursued to further explore its therapeutic properties. These include:
1. Optimization of the synthesis process to improve yield and purity
2. Investigation of the mechanism of action of this compound in greater detail
3. Evaluation of the long-term effects of this compound on human health
4. Development of novel formulations to improve the bioavailability of this compound
5. Exploration of the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and infectious diseases.
Synthesis Methods
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 2-bromoacetophenone to form an intermediate compound. This intermediate is then reacted with 4-methylthio-2-phenylpyrazole-3-carboxylic acid to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has been shown to possess anti-microbial activity against both gram-positive and gram-negative bacteria.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c1-25-16-11-21-23(13-5-3-2-4-6-13)18(16)22-17(24)10-12-7-8-14(19)15(20)9-12/h2-9,11H,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTRYDFUKSPQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7664202.png)
![3-[2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B7664204.png)
![2-bromo-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoroaniline](/img/structure/B7664212.png)
![7-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B7664222.png)

![1-Methyl-2-[(2-methylfuran-3-yl)sulfanylmethyl]imidazole](/img/structure/B7664234.png)
![N-propan-2-yl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-sulfonamide](/img/structure/B7664236.png)
![(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7664250.png)
![[2-bromo-4-[(Z)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7664263.png)



![3-(3-chlorophenyl)-N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-1,2-oxazole-5-carboxamide](/img/structure/B7664307.png)
